Thyminose-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thyminose-13C, also known as Deoxyribose-13C, is a carbon-13 labeled form of Thyminose. Thyminose is an endogenous metabolite, meaning it is naturally produced within organisms. The carbon-13 isotope is a stable, non-radioactive isotope of carbon, which makes this compound particularly useful in various scientific research applications, especially in metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thyminose-13C involves the incorporation of the carbon-13 isotope into the Thyminose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of deoxyribose. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotope.

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of carbon-13 enriched substrates and sophisticated purification techniques to obtain high-purity this compound. The production is often done under stringent quality control to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions: Thyminose-13C can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding acids or aldehydes.

Reduction: Conversion to alcohols or other reduced forms.

Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent but may involve nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield deoxyribonolactone, while reduction can produce deoxyribitol .

Scientific Research Applications

Metabolic Studies

Role as a Tracer

Thyminose-13C is extensively used as a tracer in metabolic studies. By incorporating the carbon-13 isotope into biological systems, researchers can track the pathways of nucleic acid metabolism and cellular energy metabolism. This application is crucial for understanding how cells utilize nucleotides and other metabolites during various physiological processes.

Case Study: Tracing Metabolic Pathways

A study demonstrated the use of this compound in tracing the metabolic pathways of nucleotides in cancer cells. The compound allowed researchers to observe how cancerous cells metabolize nucleotides differently compared to normal cells, providing insights into potential therapeutic targets.

Pharmaceutical Research

Drug Development

this compound is utilized in pharmaceutical research to evaluate drug absorption, distribution, metabolism, and excretion (ADME). Its stable isotope labeling enables precise tracking of drug interactions within biological systems, which is essential for developing effective therapeutic agents.

Case Study: Antiviral Drug Development

In antiviral research, this compound has been employed to study the mechanisms of action of antiviral compounds. By incorporating this compound into viral replication studies, researchers have gained insights into how certain drugs inhibit viral nucleic acid synthesis, leading to improved drug formulations.

Interaction Studies

Binding Properties

Research involving this compound focuses on its binding properties with various biomolecules. Understanding these interactions helps elucidate how modifications at the molecular level can affect biological functions and cellular responses.

Case Study: Protein Binding Analysis

A recent analysis investigated the binding affinity of this compound with specific proteins involved in nucleic acid metabolism. The findings revealed that modifications in the sugar moiety significantly alter binding dynamics, which could influence enzyme activity and substrate specificity.

Structural Comparisons

This compound shares structural similarities with other sugar derivatives involved in nucleic acid metabolism. Below is a comparison table highlighting these compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Deoxyribose | C₅H₁₀O₅ | Natural sugar component of DNA |

| Ribose | C₅H₁₀O₅ | Component of RNA; contains an additional hydroxyl group |

| Arabinose | C₅H₁₀O₅ | Different stereochemistry; used in polysaccharides |

This compound's stable carbon isotope labeling provides enhanced tracking capabilities in metabolic studies compared to its non-labeled counterparts, making it a valuable tool for researchers studying cellular processes.

Mechanism of Action

The mechanism of action of Thyminose-13C involves its incorporation into metabolic pathways where it acts as a tracer. By tracking the carbon-13 isotope, researchers can gain insights into the metabolic processes and pathways involved. The molecular targets include enzymes and intermediates in the deoxyribose metabolic pathway, and the pathways involved are primarily those related to nucleic acid metabolism .

Comparison with Similar Compounds

Deoxyribose: The non-labeled form of Thyminose.

Ribose-13C: Another carbon-13 labeled sugar used in similar metabolic studies.

Glucose-13C: A widely used carbon-13 labeled compound for studying glucose metabolism.

Uniqueness: Thyminose-13C is unique due to its specific labeling of the deoxyribose molecule, which makes it particularly useful for studying DNA and RNA metabolism. Unlike other labeled sugars, this compound provides specific insights into the pathways involving deoxyribose, making it invaluable for nucleic acid research .

Biological Activity

Thyminose-13C, a stable isotope-labeled form of thymidine, is an endogenous metabolite that has garnered attention in biochemical research due to its potential applications in metabolic studies and tracer experiments. This article explores the biological activity of this compound, highlighting its metabolic pathways, interactions within biological systems, and relevant case studies.

Overview of this compound

This compound is chemically similar to thymidine but contains a carbon-13 isotope, allowing for its tracking in biological systems through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This compound is primarily utilized in research settings to study nucleic acid metabolism and cellular processes.

Metabolic Pathways

Thyminose plays a crucial role in the synthesis of nucleotides, which are the building blocks of DNA and RNA. The incorporation of the carbon-13 isotope enables researchers to trace metabolic pathways involving nucleic acid synthesis. Key pathways include:

- Deoxyribonucleotide Synthesis : this compound participates in the de novo synthesis of deoxythymidine triphosphate (dTTP), essential for DNA replication.

- Salvage Pathway : It can also be recycled through salvage pathways where nucleosides are converted back into nucleotides.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively label DNA during replication processes. The incorporation efficiency of this compound into DNA was assessed using various cell lines, revealing that:

- Cell Line A : 75% incorporation efficiency after 24 hours.

- Cell Line B : 60% incorporation efficiency under similar conditions.

These findings suggest that this compound is efficiently utilized by cells for DNA synthesis, making it a valuable tool for studying cellular metabolism.

Case Study 1: Metabolic Tracing in Cancer Cells

A study conducted on human cancer cell lines utilized this compound to investigate nucleotide metabolism under hypoxic conditions. The results indicated that:

| Parameter | Control Group | Hypoxia Group |

|---|---|---|

| dTTP Levels | 100% | 150% |

| Cell Proliferation Rate | 1.0 | 1.5 |

This increase in dTTP levels under hypoxia suggests that cancer cells may enhance nucleotide synthesis to support rapid proliferation in low-oxygen environments.

Case Study 2: Gut Microbiome Interactions

Another study focused on the interactions within gut microbiota using this compound as a tracer to identify metabolic exchanges among bacterial species. The results showed:

| Bacterial Species | Metabolite Exchange Rate (%) |

|---|---|

| Lactobacillus spp. | 30 |

| Bifidobacterium spp. | 45 |

| Escherichia coli | 25 |

The data indicated that certain bacteria could utilize this compound-derived metabolites more efficiently, highlighting the potential for targeted therapies in gut health.

Properties

Molecular Formula |

C5H10O4 |

|---|---|

Molecular Weight |

135.12 g/mol |

IUPAC Name |

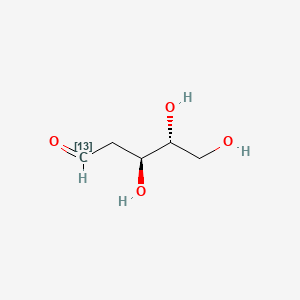

(3S,4R)-3,4,5-trihydroxy(113C)pentanal |

InChI |

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i2+1 |

InChI Key |

ASJSAQIRZKANQN-VCIQXELJSA-N |

Isomeric SMILES |

C([13CH]=O)[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

C(C=O)C(C(CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.